![molecular formula C13H17ClN2O3 B2788869 tert-butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate CAS No. 107609-81-4](/img/structure/B2788869.png)
tert-butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate is a chemical compound with the molecular formula C13H17ClN2O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its tert-butyl group and the presence of a 4-chlorophenyl moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-chlorophenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage . The reaction can be represented as follows:
tert-Butyl carbamate+4-chlorophenyl isocyanate→tert-butyl N-[(4-chlorophenyl)carbamoyl]methylcarbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the 4-chlorophenyl moiety is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields 4-chlorophenylamine and tert-butyl carbamate .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form stable carbamate linkages makes it a valuable tool for probing the active sites of enzymes .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the 4-chlorophenyl group is known to enhance the biological activity of certain drugs, making this compound a valuable intermediate in drug development .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and polymers. Its stability and reactivity make it suitable for various applications in material science .
Mecanismo De Acción
The mechanism of action of tert-butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming stable carbamate linkages with the active site residues. This inhibition can affect various biochemical pathways, depending on the enzyme targeted . The presence of the 4-chlorophenyl group enhances the binding affinity of the compound to its molecular targets, contributing to its potency .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl N-(4-chlorophenyl)carbamate: Similar in structure but lacks the additional carbamate linkage.
tert-Butyl N-(4-methylphenyl)carbamate: Contains a methyl group instead of a chlorine atom on the phenyl ring.
tert-Butyl N-(4-bromophenyl)carbamate: Contains a bromine atom instead of chlorine on the phenyl ring.
Uniqueness
tert-Butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate is unique due to the presence of both the tert-butyl and 4-chlorophenyl groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
tert-butyl N-[2-(4-chloroanilino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUPXOQOYORVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
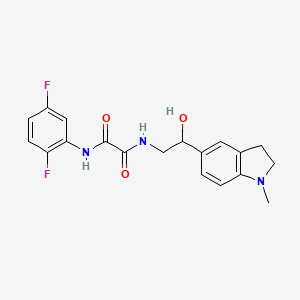
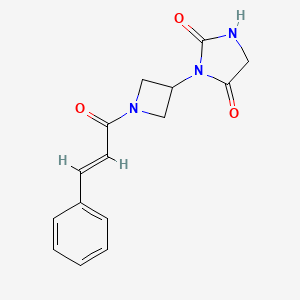
![2-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]benzamide](/img/structure/B2788791.png)
![2-methoxydibenzo[b,e]oxepin-11(6H)-one](/img/structure/B2788792.png)

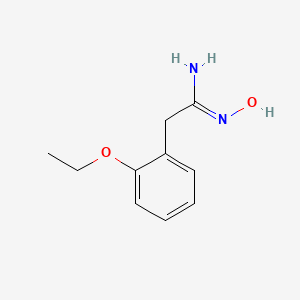
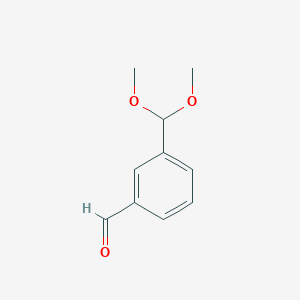
![1-benzyl-4-[5-(4-bromophenyl)furan-2-carbothioyl]piperazine](/img/structure/B2788799.png)
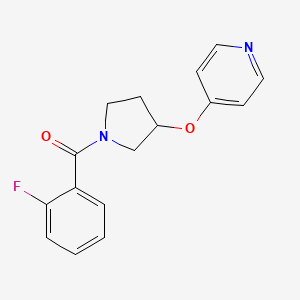
![(1H-indol-2-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2788802.png)
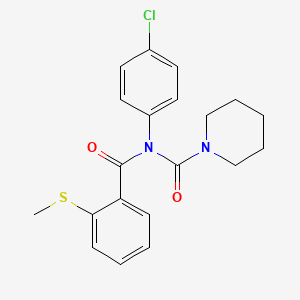
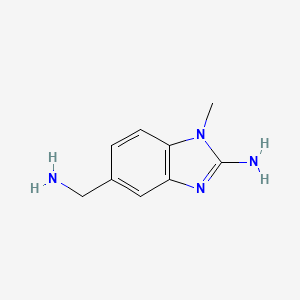

methylamine](/img/structure/B2788808.png)
